molecular formula C7H8N2O4 B098499 Ammonium 4-nitrobenzoate dihydrate CAS No. 19416-70-7

Ammonium 4-nitrobenzoate dihydrate

Cat. No.: B098499
CAS No.: 19416-70-7
M. Wt: 184.15 g/mol
InChI Key: JZIWMKUVMWKKLP-UHFFFAOYSA-N
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Description

Ammonium 4-nitrobenzoate dihydrate is an organic compound with the chemical formula C7H12N2O6. It is a white crystalline powder known for its high combustibility. This compound is used in various fields, including organic synthesis, catalysis, and as a chemical reagent .

Biochemical Analysis

Biochemical Properties

It is known that the compound forms hydrogen-bonded polymeric structures, which could potentially interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that the compound forms hydrogen-bonded polymeric structures , but how these structures interact with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 4-nitrobenzoate dihydrate is typically synthesized by reacting ammonium nitrate (NH4NO3) with 4-nitrobenzoic acid (C6H5NO3) under suitable conditions. In a laboratory setting, ammonium nitrate is dissolved in a small amount of water, and then 4-nitrobenzoic acid is slowly added to the solution. The mixture is stirred until the formation of ammonium 4-nitrobenzoate crystals .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized, filtered, and dried for further use .

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-nitrobenzoate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ammonium 4-nitrobenzoate dihydrate is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 3,5-dinitrobenzoate
  • Ammonium 2,4-dichlorobenzoate
  • Ammonium benzoate

Uniqueness

Ammonium 4-nitrobenzoate dihydrate is unique due to its specific nitro group position, which influences its reactivity and interactions. Compared to other ammonium benzoates, it has distinct properties and applications, particularly in its use as a corrosion inhibitor and in organic synthesis .

Properties

IUPAC Name

azanium;4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.H3N/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIWMKUVMWKKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066489
Record name Benzoic acid, 4-nitro-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19416-70-7
Record name Benzoic acid, 4-nitro-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19416-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-nitro-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-nitro-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-nitro-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 4-nitrobenzoate dihydrate
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Ammonium 4-nitrobenzoate dihydrate
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Reactant of Route 4
Ammonium 4-nitrobenzoate dihydrate
Reactant of Route 5
Ammonium 4-nitrobenzoate dihydrate
Reactant of Route 6
Ammonium 4-nitrobenzoate dihydrate

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